3,4-Didehydro naratriptan oxalate
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Overview
Description
3,4-Didehydro naratriptan oxalate is a derivative of naratriptan . Naratriptan is a triptan drug that is selective for the 5-hydroxytryptamine1 receptor subtype and is typically used for the treatment of migraine headaches . The molecular formula of 3,4-Didehydro naratriptan oxalate is C17H23N3O2S.C2H2O4 .
Molecular Structure Analysis
The molecular weight of 3,4-Didehydro naratriptan oxalate is 423.483 . The structure of the molecule can be represented by the SMILES string: OC(=O)C(O)=O.CNS(=O)(=O)CCC1=CC2=C(NC=C2C3=CCN©CC3)C=C1 .Mechanism of Action
The mechanism of action of naratriptan involves three distinct pharmacological actions: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism .
properties
CAS RN |
121679-21-8 |
---|---|
Product Name |
3,4-Didehydro naratriptan oxalate |
Molecular Formula |
C19H25N3O6S |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-methyl-2-[3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-yl]ethanesulfonamide;oxalic acid |
InChI |
InChI=1S/C17H23N3O2S.C2H2O4/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;3-1(4)2(5)6/h3-5,11-12,18-19H,6-10H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
PXUWIYZZMASGGC-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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